molecular formula C14H12N2O4S2 B15099181 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B15099181
M. Wt: 336.4 g/mol
InChI Key: ZYKRWIWHQWEVKJ-UHFFFAOYSA-N
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Description

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione typically involves multicomponent reactions, click reactions, and nano-catalysis. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as green chemistry, atom economy, and cleaner reaction profiles are employed to improve the efficiency and environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with different substituents .

Scientific Research Applications

3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.

    Medicine: Potential therapeutic agent for treating various diseases due to its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione apart is its unique structure, which allows for a diverse range of chemical reactions and biological activities. Its ability to undergo various modifications makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

3-[[4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H12N2O4S2/c17-11-7-21-13(19)15(11)5-9-1-2-10(4-3-9)6-16-12(18)8-22-14(16)20/h1-4H,5-8H2

InChI Key

ZYKRWIWHQWEVKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)CN3C(=O)CSC3=O

Origin of Product

United States

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